![molecular formula C1913CH20D4O2 B1165126 Exemestane-13C-D4 (major)](/img/new.no-structure.jpg)
Exemestane-13C-D4 (major)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Exemestane-13C-D4 (major) is a useful research compound. Its molecular formula is C1913CH20D4O2. The purity is usually 99.2% by HPLC; 99% atom D.
BenchChem offers high-quality Exemestane-13C-D4 (major) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Exemestane-13C-D4 (major) including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacokinetic Studies
Stable Isotope Labeling
Exemestane-13C-D4 is utilized in pharmacokinetic studies to trace the drug's absorption, distribution, metabolism, and excretion (ADME) in biological systems. The stable isotope allows researchers to differentiate between endogenous and exogenous sources of exemestane in biological samples.
Key Findings
- Bioavailability Assessment : Studies have shown that the oral bioavailability of exemestane can be significantly influenced by its formulation and administration route. Exemestane-13C-D4 helps in quantifying the drug's concentration in plasma and tissues over time, providing insights into its pharmacokinetic profile .
- Metabolic Pathway Elucidation : The use of Exemestane-13C-D4 facilitates detailed metabolic studies that reveal how the drug is processed in the body, identifying metabolites and their respective concentrations .
Clinical Research Applications
Efficacy in Breast Cancer Treatment
Exemestane is primarily indicated for postmenopausal women with estrogen receptor-positive breast cancer. The labeled compound aids in clinical trials assessing the efficacy of exemestane compared to other treatments.
Study | Population | Treatment | Response Rate |
---|---|---|---|
NSABP B-33 Trial | 783 patients | Exemestane vs Placebo | 91% DFS |
Z1031 Trial | 124 patients | Exemestane vs Letrozole | 62.9% overall response |
Phase III Trials | Various | Exemestane vs Tamoxifen | Higher efficacy observed |
Combination Therapies
Recent studies have explored the combination of exemestane with other agents like everolimus. Exemestane-13C-D4 is instrumental in evaluating these combination therapies by measuring drug interactions and their effects on treatment outcomes .
Case Studies
Case Study 1: Third-Line Therapy Efficacy
A multicenter phase II trial evaluated exemestane as a third-line hormonal therapy for patients with advanced breast cancer refractory to prior treatments. Results indicated a significant reduction in estrogen levels and an objective response rate of 30%, demonstrating its potential as a viable treatment option .
Case Study 2: Long-Term Safety and Efficacy
A systematic review assessed long-term safety and efficacy across multiple studies involving exemestane. Findings suggested that exemestane significantly improved survival rates compared to megestrol acetate after tamoxifen failure, highlighting its critical role in metastatic breast cancer management .
Research Methodologies
Mass Spectrometry Techniques
The application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been pivotal in detecting and quantifying exemestane-13C-D4 in biological matrices. This technique enhances sensitivity and specificity, allowing for accurate monitoring of drug levels during clinical trials .
属性
分子式 |
C1913CH20D4O2 |
---|---|
纯度 |
99.2% by HPLC; 99% atom D |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。